molecular formula C5H4BBrFNO2 B14043644 (5-Bromo-4-fluoropyridin-3-YL)boronic acid

(5-Bromo-4-fluoropyridin-3-YL)boronic acid

Katalognummer: B14043644
Molekulargewicht: 219.81 g/mol
InChI-Schlüssel: YJCPRGQSYCVVEG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-Bromo-4-fluoropyridin-3-YL)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring substituted with bromine and fluorine atoms. The unique combination of these substituents imparts distinct chemical properties to the compound, making it valuable for various applications, particularly in the synthesis of complex organic molecules.

Vorbereitungsmethoden

The synthesis of (5-Bromo-4-fluoropyridin-3-YL)boronic acid typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and high functional group tolerance . The general synthetic route includes the reaction of 5-bromo-4-fluoropyridine with a boronic acid derivative in the presence of a palladium catalyst and a base. The reaction conditions often involve the use of solvents such as toluene or ethanol, and the reaction is carried out at elevated temperatures to facilitate the coupling process .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

(5-Bromo-4-fluoropyridin-3-YL)boronic acid undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or toluene

Wirkmechanismus

The mechanism of action of (5-Bromo-4-fluoropyridin-3-YL)boronic acid primarily involves its ability to participate in cross-coupling reactions. The boronic acid group acts as a nucleophile, forming a bond with the palladium catalyst during the transmetalation step of the Suzuki–Miyaura reaction . This process facilitates the formation of carbon-carbon bonds, which is essential for the synthesis of complex organic molecules. The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of the palladium catalyst and the electronic properties of the boronic acid group .

Vergleich Mit ähnlichen Verbindungen

(5-Bromo-4-fluoropyridin-3-YL)boronic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it valuable for specific synthetic applications.

Eigenschaften

Molekularformel

C5H4BBrFNO2

Molekulargewicht

219.81 g/mol

IUPAC-Name

(5-bromo-4-fluoropyridin-3-yl)boronic acid

InChI

InChI=1S/C5H4BBrFNO2/c7-4-2-9-1-3(5(4)8)6(10)11/h1-2,10-11H

InChI-Schlüssel

YJCPRGQSYCVVEG-UHFFFAOYSA-N

Kanonische SMILES

B(C1=CN=CC(=C1F)Br)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.